2-(3-METHYLPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE
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Overview
Description
2-(3-METHYLPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features a combination of aromatic and piperazine structures
Preparation Methods
The synthesis of 2-(3-METHYLPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps. One common synthetic route includes the nucleophilic aromatic substitution reaction, where a methylsulfone group is used as a leaving group . The reaction conditions often involve the use of pyrimidine-activated methylsulfone and diphenol . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-METHYLPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. The piperazine ring and the methylsulfone group play crucial roles in its activity. These functional groups can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and methylsulfone-containing molecules. What sets 2-(3-METHYLPHENYL)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE apart is its unique combination of functional groups, which confer specific chemical and biological properties . Other similar compounds might include:
These compounds share some structural similarities but differ in their specific applications and reactivity.
Properties
IUPAC Name |
2-(3-methylphenyl)-1-(4-methylsulfonylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-12-4-3-5-13(10-12)11-14(17)15-6-8-16(9-7-15)20(2,18)19/h3-5,10H,6-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIXOYDKXSEMSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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